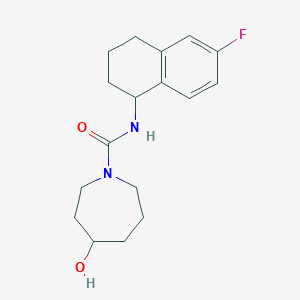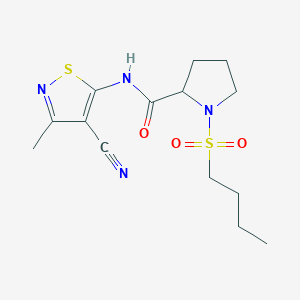
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with a chloro and methyl group, and a triazole ring system substituted with an ethyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination and Methylation: The quinoxaline ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Triazole Ring: The triazole ring is synthesized separately by the cyclization of an azide with an alkyne under copper-catalyzed conditions (CuAAC reaction).
Coupling Reaction: Finally, the quinoxaline and triazole rings are coupled together using a suitable linker, such as a methylene group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Amino or thio-substituted quinoxaline derivatives.
Scientific Research Applications
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or signal transduction.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6-chloroquinoxaline share structural similarities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 4-methyl-1,2,3-triazole are structurally related.
Uniqueness
(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone is unique due to the combination of both quinoxaline and triazole ring systems in a single molecule, which imparts distinct chemical and biological properties not observed in simpler analogs.
Properties
IUPAC Name |
(7-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-4-21-14(10(2)17-18-21)15(22)20-8-7-19(3)12-6-5-11(16)9-13(12)20/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHLEAYMKJONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)C(=O)N2CCN(C3=C2C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-2-hydroxy-N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]propanamide](/img/structure/B7043399.png)
![[(2S)-4-(1-hydroxycyclobutanecarbonyl)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7043417.png)
![4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B7043429.png)
![(3-Bromo-4-methylthiophen-2-yl)-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7043433.png)
![(4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7043437.png)
![1-(1,2-Dimethylcyclohexyl)-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B7043441.png)

![(2S,6R)-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7043452.png)

![(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B7043475.png)


![5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide](/img/structure/B7043494.png)
